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Compound of Interest

Compound Name: 3-Amino-4-chlorobenzonitrile

Cat. No.: B1266679 Get Quote

Spectroscopic Profile of 3-Amino-4-
chlorobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic

properties of 3-Amino-4-chlorobenzonitrile (CAS No. 53312-79-1). Due to the limited

availability of experimentally derived public data, this document presents predicted Nuclear

Magnetic Resonance (NMR) data, alongside typical Infrared (IR) spectroscopy absorption

bands and Mass Spectrometry (MS) fragmentation patterns. Detailed, standardized

experimental protocols for acquiring such data are also included. A workflow diagram for

spectroscopic analysis is provided to guide researchers in compound characterization.

Introduction
3-Amino-4-chlorobenzonitrile is a substituted aromatic nitrile, a class of compounds with

significant interest in medicinal chemistry and materials science. Accurate spectroscopic

characterization is fundamental to confirming the identity, purity, and structure of such

molecules. This guide addresses the spectroscopic profile of this compound, covering ¹H NMR,

¹³C NMR, IR, and MS techniques.
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IUPAC Name: 3-Amino-4-chlorobenzonitrile

Synonyms: 2-Chloro-5-cyanoaniline[1]

CAS Number: 53312-79-1[1]

Molecular Formula: C₇H₅ClN₂[1]

Molecular Weight: 152.58 g/mol

Melting Point: 87-91 °C

Spectroscopic Data
Disclaimer: Experimental spectroscopic data for 3-Amino-4-chlorobenzonitrile is not readily

available in publicly accessible databases. The following NMR data is based on computational

predictions and should be used as a reference. The IR and MS data are based on the expected

behavior of the compound's functional groups.

¹H NMR (Proton Nuclear Magnetic Resonance)
The predicted ¹H NMR spectrum of 3-Amino-4-chlorobenzonitrile in a typical solvent like

DMSO-d₆ would show signals corresponding to the aromatic protons and the amine protons.

Predicted Chemical
Shift (δ, ppm)

Multiplicity Number of Protons Assignment

~ 7.4 d 1H H-5

~ 6.9 d 1H H-6

~ 6.8 dd 1H H-2

~ 5.5 - 6.0 br s 2H -NH₂

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The predicted ¹³C NMR spectrum would display signals for each of the seven carbon atoms in

the molecule.
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Predicted Chemical Shift (δ, ppm) Assignment

~ 150 C-3 (C-NH₂)

~ 133 C-5

~ 132 C-1

~ 120 C-4 (C-Cl)

~ 118 C-2

~ 117 C≡N

~ 110 C-6

IR (Infrared) Spectroscopy
The IR spectrum will show characteristic absorption bands for the amine, nitrile, and chloro-

aromatic functional groups.

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration Mode

3450 - 3300 Medium N-H
Asymmetric &

Symmetric Stretch

3200 - 3000 Medium-Weak Aromatic C-H Stretch

2230 - 2210 Strong C≡N Stretch

1630 - 1575 Medium-Strong C=C Aromatic Ring Stretch

1620 - 1550 Medium N-H Scissoring (Bending)

1300 - 1000 Strong C-N Stretch

800 - 600 Strong C-Cl Stretch

MS (Mass Spectrometry)
Mass spectrometry would confirm the molecular weight and provide structural information

through fragmentation patterns.
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m/z Interpretation

152/154
[M]⁺ Molecular ion peak (with isotopic pattern

for Chlorine)

125 [M - HCN]⁺

117 [M - Cl]⁺

90 [M - Cl - HCN]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data. Instrument

parameters should be optimized for the specific sample and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-Amino-4-chlorobenzonitrile in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

¹H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical

parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-5 seconds.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR

spectrum to determine proton ratios.
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Infrared (IR) Spectroscopy
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, place a small amount

of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure

with the anvil.

Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with

approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine

powder and press it into a transparent pellet using a hydraulic press.

Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the IR spectrometer. Record

the spectrum, typically over a range of 4000 to 400 cm⁻¹.

Background Correction: A background spectrum of the empty ATR crystal or a pure KBr

pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample,

this can be done using a direct insertion probe or by dissolving it in a suitable solvent and

introducing it via an infusion pump for electrospray ionization (ESI) or by using gas

chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

Ionization: Ionize the sample using an appropriate method. Electron Impact (EI) is a common

technique for GC-MS, while ESI is common for LC-MS.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of ions at each m/z value, generating the

mass spectrum.

Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for Compound Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1266679#3-amino-4-chlorobenzonitrile-
spectroscopic-data-h-nmr-c-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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